2-Ethoxy-6-fluorophenol
Overview
Description
2-Ethoxy-6-fluorophenol: is an organic compound with the molecular formula C8H9FO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by an ethoxy group (-OCH2CH3) and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-fluorophenol can be achieved through several methods:
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Nucleophilic Aromatic Substitution: : This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile. For instance, 2-fluoro-6-nitrophenol can be reacted with ethanol in the presence of a base to form this compound .
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Suzuki-Miyaura Coupling: : This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. For example, 2-fluoro-6-bromophenol can be coupled with ethylboronic acid to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include ethanol, sodium hydroxide, and a suitable solvent such as dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-Ethoxy-6-fluorophenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: : This compound can be reduced to form corresponding hydroquinones. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used .
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Substitution: : this compound can undergo electrophilic aromatic substitution reactions. For example, it can react with bromine to form brominated derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.
Substitution: Bromine, iron(III) bromide as a catalyst, typically in a non-polar solvent.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Brominated derivatives
Scientific Research Applications
2-Ethoxy-6-fluorophenol has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis .
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Biology: : This compound is used in the study of enzyme-catalyzed reactions involving phenolic compounds. It serves as a model substrate for understanding the mechanisms of these reactions .
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Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are being investigated for their biological activities .
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Industry: : It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of 2-ethoxy-6-fluorophenol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation and reduction reactions. The ethoxy and fluorine substituents influence its reactivity and interaction with these enzymes .
Comparison with Similar Compounds
2-Ethoxy-6-fluorophenol can be compared with other phenolic compounds such as:
2-Methoxy-6-fluorophenol: Similar structure but with a methoxy group instead of an ethoxy group. It has different reactivity and applications.
2-Ethoxy-4-fluorophenol: The position of the fluorine atom is different, leading to variations in chemical properties and reactivity.
2-Ethoxyphenol: Lacks the fluorine substituent, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in the combination of the ethoxy and fluorine substituents, which impart distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-ethoxy-6-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBXYTVJBWQYHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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